3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that contains a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2-bromo-1-isothiocyanatobenzene under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the quinazoline ring system. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share the sulfur atom in their structure and exhibit similar biological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties, these compounds have structural similarities with quinazoline derivatives.
Indole derivatives: These compounds are widely studied for their diverse pharmacological activities and share some structural features with quinazoline derivatives.
Uniqueness
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of functional groups and the presence of both bromine and sulfur atoms in its structure. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-8-5-6-11-9(7-8)13(19)18(14(20)17-11)12-4-2-1-3-10(12)16/h1-7H,16H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXBPHNCMVYMMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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